2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide
Description
This compound features a thieno[3,2-d]pyrimidine core substituted with two dioxo groups (at positions 2 and 4) and a 4-fluoro-3-methylphenyl group at position 3. The acetamide side chain is linked to a 4-fluorobenzyl group via a methylene bridge. The fluorine atoms on both aromatic rings enhance lipophilicity and metabolic stability, while the dioxo groups contribute to hydrogen-bonding interactions with biological targets. The molecular formula is deduced as C₂₂H₁₇F₂N₃O₃S, with a molecular weight of 441.45 g/mol (calculated).
Properties
IUPAC Name |
2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N3O3S/c1-13-10-16(6-7-17(13)24)27-21(29)20-18(8-9-31-20)26(22(27)30)12-19(28)25-11-14-2-4-15(23)5-3-14/h2-10,18,20H,11-12H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUHTLWYJOFJIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NCC4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide is a synthetic compound with potential applications in medicinal chemistry. Its unique structure combines a thieno[3,2-d]pyrimidine core with acetamide functionalities, suggesting promising biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Structural Characteristics
The compound's molecular formula is with a molecular weight of 443.5 g/mol. The presence of fluorine and multiple methyl groups indicates potential for significant biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H19F2N3O3S |
| Molecular Weight | 443.5 g/mol |
| CAS Number | 1260944-28-2 |
Biological Activity
Research indicates that compounds related to thieno[3,2-d]pyrimidines often exhibit various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its structural features allow for interactions with targets involved in cell cycle regulation and apoptosis.
- Antimicrobial Properties : Similar compounds have shown efficacy against bacterial and fungal infections, indicating potential for this compound in treating infectious diseases.
Case Studies
- Anticancer Studies : A study evaluated the effect of thieno[3,2-d]pyrimidine derivatives on various cancer cell lines. Results indicated that compounds with similar structures to 2-[3-(4-fluoro-3-methylphenyl)-...]-N-[(4-fluorophenyl)methyl]acetamide exhibited IC50 values in the micromolar range against breast cancer cells (MCF-7) and lung cancer cells (A549) .
- Antimicrobial Activity : In vitro assays demonstrated that derivatives of this compound showed significant inhibition against Staphylococcus aureus and Candida albicans, suggesting its potential as a broad-spectrum antimicrobial agent .
While specific mechanisms for this compound are not fully elucidated, it is hypothesized that the thieno[3,2-d]pyrimidine core interacts with key enzymes or receptors involved in disease pathways. Molecular docking studies may reveal binding affinities to targets such as kinases or DNA polymerases.
Comparative Analysis
To provide context for its biological activity, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-Ethyl-6-(3-methylphenyl)sulfanyl-pyrimidine-2,4-dione | Pyrimidine core with ethyl and methyl substitutions | Antiviral | Sulfanyl group enhances reactivity |
| N-(2-fluoro-4-methylphenyl)-2-[3-(4-oxo-thieno[3,2-d]pyrimidin)]acetamide | Similar acetamide structure | Anticancer | Fluorinated phenyl enhances potency |
| N-(3-chloro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-dioxo-thieno[3,2-d]pyrimidin] | Contains chloro and methoxy groups | Antimicrobial | Chloro substitution may affect solubility |
Future Directions
Further research is necessary to explore the full therapeutic potential of 2-[3-(4-fluoro-3-methylphenyl)-...]-N-[(4-fluorophenyl)methyl]acetamide. Key areas include:
- In Vivo Studies : To assess efficacy and safety profiles in animal models.
- Mechanistic Studies : To clarify the pathways through which this compound exerts its effects.
- Optimization of Derivatives : To enhance potency and selectivity against specific targets.
Scientific Research Applications
Inhibition of Acetyl-CoA Carboxylase (ACC)
Research indicates that this compound acts as a selective inhibitor of ACC. ACC is an enzyme involved in the regulation of fatty acid synthesis and oxidation. The inhibition of ACC can lead to reduced lipid accumulation and has potential therapeutic implications for conditions such as obesity and dyslipidemia.
Key Findings:
- The compound was shown to effectively inhibit both ACC1 and ACC2 isoforms in vitro, suggesting its utility in metabolic disorders related to lipid metabolism .
- Studies have demonstrated its potential in reducing body weight and improving lipid profiles in animal models .
Antimicrobial Activity
There is emerging evidence that thienopyrimidine derivatives exhibit antimicrobial properties. The specific compound may also display activity against various bacterial strains and fungi, making it a candidate for further investigation in the field of infectious diseases.
Research Insights:
- Preliminary studies indicate that derivatives similar to this compound have shown efficacy against certain pathogens .
- Further exploration into its mechanism of action could reveal valuable insights into its potential as an antimicrobial agent.
Cancer Research
The structural characteristics of this compound suggest potential applications in oncology. Compounds with thienopyrimidine scaffolds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Case Studies:
Comparison with Similar Compounds
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
- Core: Thieno[3,2-d]pyrimidin-4-one (single oxo group).
- Substituents :
- 3-(4-Methylphenyl) group.
- 2-Sulfanyl linker to acetamide.
- N-[4-(Trifluoromethoxy)phenyl] acetamide.
- Molecular Weight : ~532.5 g/mol (estimated).
- Key Differences :
- The sulfanyl group replaces the dioxo configuration, reducing hydrogen-bonding capacity.
- Trifluoromethoxy group increases electronegativity and steric bulk compared to the target compound’s 4-fluorobenzyl group.
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide
- Core: Thieno[3,2-d]pyrimidin-4-one.
- Substituents :
- 7-Phenyl group.
- 3-Acetamide linked to a 2-chloro-4-methylphenyl group.
- Molecular Weight : 409.89 g/mol.
- Key Differences :
- Lack of dioxo groups reduces polarity.
- Chlorine and methyl groups on the phenyl ring alter hydrophobicity and steric effects compared to the target’s fluorine substituents.
Analogues with Different Heterocyclic Cores
2-(4-Acetylaminophenyl)-N-[6-amino-3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]acetamide
- Core : Tetrahydropyrimidine-2,4-dione.
- Substituents: 3-(2-Fluorobenzyl) group. 5-Acetamide with 4-acetylaminophenyl.
- Molecular Weight : ~432.4 g/mol (estimated).
- Acetylaminophenyl enhances π-π stacking but may reduce solubility.
N-(4-Fluorobenzyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
- Core : Benzimidazole.
- Substituents :
- Sulfanyl-linked acetamide.
- 4-Fluorobenzyl group.
- Molecular Weight : ~373.4 g/mol (estimated).
- Key Differences: Benzimidazole core offers basicity and hydrogen-bonding sites absent in thienopyrimidines.
Substituent Effects and Pharmacological Implications
Table 1: Substituent Comparison
Key Observations:
Fluorine Substitution : Fluorinated aryl groups (e.g., 4-fluorophenyl, 4-fluorobenzyl) are common across analogues, improving metabolic stability and lipophilicity .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
The synthesis of thieno[3,2-d]pyrimidinone derivatives typically involves multi-step reactions. A plausible route includes:
Cyclocondensation : React 4-fluoro-3-methylphenyl isocyanate with thiophene-2,3-diamine to form the thieno[3,2-d]pyrimidinone core.
Acetamide Coupling : Introduce the acetamide side chain via nucleophilic substitution using N-(4-fluorobenzyl)chloroacetamide under basic conditions (e.g., K₂CO₃ in DMF).
Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) is critical for isolating the pure product, as described in fluoropyrimidine syntheses .
Q. How can the compound’s structural integrity be validated?
Q. What in vitro models are suitable for initial biological activity screening?
- Enzyme Inhibition Assays : Target kinases or proteases using fluorogenic substrates, measuring IC₅₀ values via fluorescence quenching .
- Cell-Based Assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) with comparisons to structurally related fluorophenyl derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives?
- Substituent Variation : Modify the fluorophenyl (e.g., replace 4-F with Cl or CF₃) and thieno-pyrimidinone moieties to assess impacts on potency .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins (e.g., EGFR or PARP) .
- Data Validation : Cross-reference computational predictions with experimental IC₅₀ values to resolve discrepancies .
Q. What strategies address low synthetic yields in large-scale preparations?
- Solvent Optimization : Replace polar aprotic solvents (e.g., NMP) with THF or DCM to reduce side reactions .
- Catalyst Screening : Test Pd-based catalysts for coupling steps, monitoring turnover numbers (TONs) via LC-MS .
- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediates and adjust reaction kinetics .
Q. How can conflicting biological activity data across assays be resolved?
- Orthogonal Assays : Validate enzyme inhibition results with cellular thermal shift assays (CETSA) to confirm target engagement .
- Purity Checks : Reanalyze compound batches via HPLC-MS to rule out impurities (>98% purity required) .
- Dose-Response Curves : Perform 8-point dilution series to ensure reproducibility and rule out assay-specific artifacts .
Q. What computational tools predict metabolic stability and toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
